Product packaging for Boc-3-iodo-L-phenylalanine(Cat. No.:CAS No. 273221-75-3)

Boc-3-iodo-L-phenylalanine

Cat. No.: B558245
CAS No.: 273221-75-3
M. Wt: 391,19 g/mole
InChI Key: MPTBEGFNTNOLNZ-NSHDSACASA-N
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Description

Contextualization within Amino Acid Derivative Chemistry for Research

In the broader context of amino acid derivative chemistry, Boc-3-iodo-L-phenylalanine stands out due to the presence of the iodine atom. Halogenated amino acids are of particular interest as they can serve as handles for further chemical modifications, such as cross-coupling reactions, or be used to probe biological systems. evitachem.com The Boc protecting group is a standard feature in peptide synthesis, allowing for the controlled, stepwise addition of amino acids to a growing peptide chain. chemimpex.comchemimpex.com This strategic combination of a reactive halogen and a stable protecting group makes this compound a valuable tool for creating complex molecules with tailored properties.

Significance as a Versatile Building Block in Peptide and Medicinal Chemistry Research

The significance of this compound as a building block in research is multifaceted. chemimpex.cominterchim.com In peptide synthesis, its incorporation can introduce unique structural features that may enhance the biological activity or stability of the resulting peptide. chemimpex.comchemimpex.com The iodinated phenyl ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the attachment of other functional groups to the amino acid side chain. evitachem.comresearchgate.net This versatility is highly sought after in medicinal chemistry for the development of novel therapeutic agents. chemimpex.comchemicalbook.com

Overview of Research Applications and Interdisciplinary Relevance of this compound

The research applications of this compound are diverse and extend across multiple scientific disciplines. chemimpex.com A primary application lies in the synthesis of radiolabeled compounds. The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹³¹I), making it a precursor for developing radiopharmaceuticals used in diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govresearchgate.netresearchgate.net These imaging agents are crucial in oncology for visualizing tumors and in neuroscience for studying neurotransmitter systems. chemimpex.comthno.org

Furthermore, the incorporation of this iodinated amino acid into proteins can be used to study protein structure and function. nih.govmedchemexpress.com The heavy iodine atom can serve as an anomalous scatterer in X-ray crystallography, aiding in the determination of protein structures. acs.org Its use in proteomics research is also noteworthy. scbt.com The interdisciplinary relevance of this compound is evident from its application in fields ranging from organic synthesis and biochemistry to nuclear medicine and materials science. chemimpex.cominterchim.compharmint.net

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 273221-75-3 chemimpex.comscbt.comcymitquimica.comnih.goviris-biotech.de
Molecular Formula C₁₄H₁₈INO₄ chemimpex.comscbt.comcymitquimica.comnih.goviris-biotech.de
Molecular Weight 391.20 g/mol chemimpex.comscbt.comcymitquimica.comnih.gov
Appearance White powder chemimpex.com
Purity ≥98% (HPLC) chemimpex.comscbt.com
Melting Point 111-120 °C chemimpex.com
Solubility Slightly soluble in water fishersci.se
Optical Rotation [a]D²⁵ = +18 ± 2º (c=1 in MeOH) chemimpex.com

Synonyms for this compound

Synonym
Boc-L-Phe(3-I)-OH chemimpex.comcymitquimica.comnih.gov
Boc-3-iodo-L-Phe-OH chemimpex.comcymitquimica.com
(S)-Boc-2-amino-3-(3-iodophenyl)propionic acid chemimpex.comcymitquimica.comnih.gov
N-Boc-3-iodo-L-phenylalanine nih.gov
(2S)-3-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18INO4 B558245 Boc-3-iodo-L-phenylalanine CAS No. 273221-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTBEGFNTNOLNZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471233
Record name N-(tert-Butoxycarbonyl)-3-iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273221-75-3
Record name N-(tert-Butoxycarbonyl)-3-iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodophenyl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of Boc 3 Iodo L Phenylalanine

Precursor Selection and Preparation Strategies for Boc-3-iodo-L-phenylalanine Synthesis

The synthesis of this compound relies on carefully chosen starting materials and strategic chemical manipulations to ensure the desired regiochemistry and stereochemistry.

Derivations from L-Phenylalanine Scaffolds for Iodo-Phenylalanine Formation

The most direct conceptual approach to iodinated phenylalanine derivatives begins with L-phenylalanine itself. However, direct iodination of unprotected L-phenylalanine can be challenging due to the presence of the activating amino group, which can lead to multiple iodination products and potential side reactions. A more controlled and widely practiced strategy involves the initial protection of the amino group, most commonly with the Boc group, to form N-Boc-L-phenylalanine. This transformation effectively moderates the reactivity of the amino acid and directs the subsequent iodination to the aromatic ring.

A historical method for the synthesis of iodo-phenylalanine derivatives involved Sandmeyer chemistry, which proceeds through diazotization of an amino group on the phenyl ring followed by reaction with an iodide salt. nih.gov However, this multi-step process, which requires the initial synthesis of a nitro- and then amino-substituted phenylalanine, has been largely superseded by more direct iodination methods. nih.gov

Conversions from Related Halogenated Phenylalanine Derivatives for this compound

An alternative strategy for the synthesis of this compound involves the conversion of other halogenated phenylalanine precursors. For instance, a bromo-substituted phenylalanine derivative can undergo a halogen exchange reaction, where the bromine atom is replaced by iodine. This nucleophilic substitution is often facilitated by the use of sodium iodide in a suitable solvent. sci-hub.senih.gov

Furthermore, a copper-assisted nucleophilic exchange reaction has been reported for the synthesis of 2-iodo-L-phenylalanine from 2-bromo-L-phenylalanine, a process that could potentially be adapted for the 3-iodo isomer. nih.gov This method offers a direct route to the desired iodo-compound from a more readily available bromo-precursor. nih.gov

Advanced Iodination Protocols for Aromatic Ring Modification

The introduction of iodine onto the aromatic ring of a phenylalanine derivative is a critical step in the synthesis of this compound. Modern synthetic chemistry offers a range of sophisticated methods to achieve this transformation with high efficiency and regioselectivity.

Direct Iodination Approaches for this compound Synthesis

Direct electrophilic aromatic substitution (SEAr) is a common strategy for the iodination of aromatic compounds. acs.org This involves the reaction of an electron-rich aromatic ring with an electrophilic iodine species. acs.org For the synthesis of iodinated phenylalanine derivatives, the starting material is typically N-Boc-L-phenylalanine. The Boc-protecting group is crucial to prevent N-iodination and to modulate the reactivity of the aromatic ring.

Various reagents and conditions have been developed for the direct iodination of activated aromatic compounds. A mixture of iodine and iodic acid (HIO₃), sometimes referred to as Suzuki's reagent, has been successfully employed for the direct oxidative iodination of L-phenylalanine. nih.gov Another effective system utilizes iodine in the presence of a metallic nitrate, such as sodium nitrate, in acetic acid. koreascience.kr This method has been shown to be effective for the iodination of various aromatic rings with electron-donating groups. koreascience.kr The use of sodium peroxodisulfate as an oxidant in the presence of molecular iodine also provides a simple method for the iodination of activated arenes. thieme-connect.com

Comparison of Direct Iodination Methods
Reagent SystemKey FeaturesTypical Conditions
Iodine / Iodic Acid (HIO₃)Direct oxidative iodination. nih.govOften used for direct iodination of L-phenylalanine. nih.gov
Iodine / Metallic Nitrate (e.g., NaNO₃)Effective for aromatic rings with electron-donating groups; does not require strong acid. koreascience.krHeated in acetic acid. koreascience.kr
Iodine / Sodium PeroxodisulfateSimple method using a common oxidant. thieme-connect.comOften used with a phase-transfer catalyst in acetonitrile. thieme-connect.com
Iodine / HIO₃ in PEG-H₂OEnvironmentally friendly, high conversion, and shorter reaction times. sciensage.infoRoom temperature. sciensage.info
Sodium Periodate (NaIO₄)Acts as the sole iodinating reagent in an acidic medium. nih.govAcOH/Ac₂O/H₂SO₄. nih.gov

Metal-Catalyzed Cross-Coupling Strategies for Iodine Introduction in Phenylalanine Derivatives

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and they offer powerful strategies for the introduction of iodine onto the phenylalanine scaffold. wiley-vch.de These methods typically involve the reaction of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. wiley-vch.de

One such approach is the Suzuki-Miyaura cross-coupling reaction, which can be used to couple a boronic acid derivative with an aryl halide. preprints.org For the synthesis of iodinated phenylalanines, this could involve the coupling of a suitably protected phenylalanine derivative bearing a boronic acid group with an iodine-containing coupling partner. Conversely, a protected iodophenylalanine derivative can be coupled with a variety of partners to introduce other functionalities. peptide.com

The Negishi cross-coupling, which utilizes an organozinc reagent, is another valuable method. nih.gov For example, a protected β-iodoalanine can be coupled with a pre-functionalized aryl bromide in a key step to synthesize phenylalanine derivatives. nih.gov

A significant advancement in this area is the palladium-catalyzed borylation of protected L-tyrosine triflate with pinacolborane, which provides a practical route to 4-borono-L-phenylalanine derivatives. researchgate.net These boronic acid derivatives can then serve as precursors for subsequent iodination or other cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions for Phenylalanine Modification
ReactionKey ReactantsCatalyst SystemApplication
Suzuki-Miyaura CouplingAryl boronic acid and aryl halide. preprints.orgPalladium-based catalysts. preprints.orgSynthesis of biaryl peptides from iodophenylalanine. researchgate.net
Negishi CouplingOrganozinc reagent and organic halide. nih.govPalladium or Nickel catalysts.Synthesis of phenylalanine derivatives from β-iodoalanine. nih.gov
Heck CouplingAlkene and aryl halide. mdpi.comPalladium-based catalysts. mdpi.comConversion of iodophenylalanine to other substituted phenylalanines. peptide.com
Sonogashira CouplingTerminal alkyne and aryl halide. mdpi.comPalladium and Copper co-catalysis. mdpi.comFunctionalization of iodophenylalanine.
Stille CouplingOrganostannane and organic halide. researchgate.netPalladium-based catalysts. researchgate.netSynthesis of stannylated phenylalanine derivatives for subsequent iodination. nih.govresearchgate.net

Chiral Purity Maintenance and Stereochemical Considerations in this compound Synthesis

Maintaining the stereochemical integrity of the chiral center at the α-carbon is of paramount importance during the synthesis of this compound. nih.gov Racemization, or the erosion of enantiomeric purity, can occur under harsh reaction conditions, particularly those involving strong bases or high temperatures. nih.gov

Several strategies are employed to mitigate the risk of racemization. The use of the Boc protecting group is itself beneficial, as it can help to prevent racemization under certain conditions. Furthermore, careful selection of reaction conditions is crucial. For example, in the stannylation of N-Boc-p-iodo-L-phenylalanine methyl ester, the subsequent demethylation with aqueous base was accomplished without racemization. nih.gov

The development of racemization-free coupling agents, such as ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma), has also been a significant advancement in peptide chemistry. nih.gov While not directly involved in the iodination step, such reagents are critical for the subsequent use of this compound in peptide synthesis, ensuring that the chiral purity of the final peptide is maintained. nih.gov

Chiral high-performance liquid chromatography (HPLC) is a key analytical technique used to assess the enantiomeric purity of the final product and intermediates throughout the synthesis. acs.org By comparing the synthesized material to authentic standards of the L- and D,L-isomers, the degree of racemization can be accurately determined. acs.org

Protective Group Chemistry: Role and Utility of the Boc Group in Selective Functionalization of L-Phenylalanine Derivatives

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group in peptide synthesis and medicinal chemistry for the amino moiety of amino acids. orgsyn.org Its primary function is to prevent the highly reactive amino group from participating in unintended side reactions during chemical transformations elsewhere in the molecule. Boc-L-phenylalanine serves as a versatile building block, where the Boc group's stability and specific reactivity profile allow for the selective functionalization of the L-phenylalanine structure. chemimpex.comchemimpex.com

The utility of the Boc group stems from its stability under a wide range of reaction conditions, yet it can be readily and selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). iris-biotech.de This orthogonality allows chemists to perform modifications on other parts of the amino acid, such as the phenyl ring, without disturbing the protected amine. For instance, the presence of the Boc group is crucial when introducing substituents onto the aromatic ring of phenylalanine, a key step in creating derivatives like this compound. chemimpex.com This protection strategy is fundamental in multi-step syntheses, enabling the construction of complex peptide sequences and the development of peptide-based pharmaceuticals with enhanced bioactivity and stability. chemimpex.comcymitquimica.com

Synthetic Strategies for Radiolabeled Iodophenylalanine Analogues utilizing this compound

This compound is a critical precursor for the synthesis of radiolabeled iodophenylalanine analogues, which are valuable tools in nuclear medicine for diagnostic imaging and therapeutic applications. chemimpex.comnih.gov The stable iodine atom on the phenyl ring can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) through various synthetic methodologies. google.com These strategies are designed to be efficient, yield high radiochemical purity, and maintain the stereochemical integrity of the L-amino acid. The two most prominent methods are direct isotope exchange and iododestannylation of an organotin precursor.

Isotope exchange is a direct method for radioiodination where a non-radioactive iodine atom on an aromatic ring is swapped with a radioactive isotope. mdpi.com This reaction is frequently catalyzed by copper salts, such as Cu(I) or Cu(II), which facilitate the nucleophilic substitution. mdpi.comnih.gov For the synthesis of radiolabeled para-iodo-L-phenylalanine ([¹³¹I]IPA), the reaction involves heating para-iodo-L-phenylalanine with [¹³¹I]NaI in the presence of aqueous copper(II) sulfate (B86663) at high temperatures (e.g., 165 °C for 60 minutes), achieving a radiochemical yield (RCY) of approximately 88%. mdpi.com

Optimization of reaction parameters is crucial for maximizing the yield. Studies on the synthesis of 2-iodo-L-phenylalanine from 2-bromo-L-phenylalanine using a Cu(I)-assisted nucleophilic halogen exchange identified temperature and the concentrations of the copper salt and sodium iodide as the most critical factors. nih.gov Similarly, the radiosynthesis of other radioiodinated compounds via Cu⁺-catalyzed isotopic exchange has been optimized, with reaction times of around 40 minutes at 90°C yielding up to 60% RCY. plos.org These methods provide a direct route to radioiodinated phenylalanine analogues, though they sometimes require harsh conditions and can result in lower specific activity compared to indirect methods.

Table 1: Isotope Exchange Radioiodination Conditions and Yields

Precursor Radioisotope Catalyst/Conditions Temperature Time Radiochemical Yield (RCY) Reference
para-Iodo-L-phenylalanine ¹³¹I CuSO₄, (NH₄)₃PO₄, L-ascorbic acid 165 °C 60 min 88% ± 10% mdpi.com
2-Bromo-L-phenylalanine ¹²³/¹²⁵I Cu⁺ assisted, NaI 180 °C 24 h >98% (labeling yield) nih.gov

Iododestannylation is a powerful and widely used indirect method for radioiodination that generally provides high radiochemical yields and high specific activity products. nih.govmdpi.com This multi-step approach begins with the synthesis of an organotin precursor, typically a trialkylstannyl derivative, from the corresponding halogenated phenylalanine. nih.govduke.eduosti.gov For example, N-Boc-p-iodo-L-phenylalanine methyl ester can be converted to its p-(tri-n-butylstannyl) derivative using bis(tributyltin) and a palladium catalyst. nih.gov

The crucial step is the iododestannylation reaction, where the C-Sn bond is cleaved and replaced by a radioiodine atom. mdpi.com This is an electrophilic substitution reaction, often carried out using Na[*I] and an oxidizing agent such as chloramine-T, N-chlorosuccinimide, or hydrogen peroxide/acetic acid. mdpi.comnih.gov An alternative method for synthesizing radioiodinated 4-iodophenylalanine involved creating a novel tin precursor, (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate. nih.govduke.eduosti.gov This precursor was then subjected to radioiodination followed by deprotection of the Boc and tert-butyl groups in a single step, resulting in an average radiochemical yield of 94.8%. nih.govduke.eduosti.gov This approach avoids the harsh conditions of some exchange methods and the toxicity issues associated with organotin byproducts can be managed through careful purification, often by HPLC. nih.govresearchgate.net

Table 2: Iododestannylation Synthesis of Radiolabeled Phenylalanine

Precursor Stannylation Reagent Radioiodination Reagents Final Product Radiochemical Yield (RCY) Reference
N-Boc-p-iodo-L-phenylalanine methyl ester bis(tributyltin), Pd(PPh₃)₄ Na[*I], Oxidizing Agent N-Boc-p-[*I]iodo-L-phenylalanine tetrafluorophenyl ester 83-95% nih.gov

The biological activity and uptake of radiolabeled phenylalanine can be significantly influenced by the position of the iodine atom on the phenyl ring. nih.govnih.gov Consequently, the synthesis of specific isomers, such as ortho- (2-iodo), meta- (3-iodo), and para- (4-iodo) iodo-L-phenylalanine, is of great interest for developing targeted radiopharmaceuticals for applications like tumor imaging. nih.govmdpi.comnih.gov

The synthesis of 4-iodo-L-phenylalanine ([*I]IPA) has been extensively studied for imaging gliomas. mdpi.com High-yield syntheses have been developed using the iododestannylation of Boc-protected tributylstannyl precursors, which allows for the production of no-carrier-added radiotracers. nih.govduke.edu This method ensures high specific activity, which is crucial for sensitive imaging applications.

The ortho-isomer, 2-iodo-L-phenylalanine, has also been developed as a potential tumor tracer for SPECT imaging. nih.govugent.be An efficient synthesis involves the Cu(I)-assisted nucleophilic exchange of 2-bromo-L-phenylalanine, which was optimized to produce the 2-iodo-L-phenylalanine precursor with a chemical yield greater than 74%. nih.gov Subsequent radioiodination under kit-like conditions resulted in a labeling yield of over 98% and a radiochemical purity exceeding 99%. nih.gov The ability to selectively synthesize and radiolabel these specific isomers allows researchers to fine-tune the pharmacokinetic properties of the tracer for optimal targeting and imaging of specific biological processes or pathologies. nih.govnih.gov

Applications of Boc 3 Iodo L Phenylalanine in Peptide Science and Drug Development Research

Incorporation into Peptide Sequences for Enhanced Biological Properties

The introduction of Boc-3-iodo-L-phenylalanine into peptide chains is a deliberate strategy to bestow novel or improved biological characteristics upon the resulting molecule. nih.govchemimpex.com As a non-natural amino acid, its incorporation allows for the creation of peptidomimetics with altered physicochemical properties compared to their natural counterparts. mdpi.com The presence of the bulky, hydrophobic iodine atom on the aromatic side chain can fundamentally influence how the peptide folds and interacts with its biological targets, such as receptors or enzymes. chemimpex.com This modification is a key aspect of protein engineering and drug design, providing a rational approach to developing peptides with tailored functionalities. nih.gov

Influence on Peptide Bioactivity and Stability

A primary motivation for using this compound in peptide synthesis is to enhance the biological activity and stability of the final product. chemimpex.comchemimpex.com The introduction of halogen atoms, such as iodine, is a recognized method in medicinal chemistry to improve a drug's stability. Peptides containing this modification can exhibit increased resistance to enzymatic degradation. mdpi.com The bulky iodo-substituent can provide steric hindrance, protecting the peptide backbone from the action of proteases that would typically cleave natural peptide sequences.

Furthermore, the stability and reactivity of the compound make it a preferred choice for researchers. chemimpex.com The modification of amino acids is a key strategy in the development of peptidomimetics, which can lead to enhanced resistance against degradation by aminopeptidases. mdpi.com The incorporation of UAAs like this compound can lead to the evolution of proteins with enhanced stability and novel activities. nih.gov

Strategic Role in the Design and Synthesis of Peptide-Based Drugs

This compound serves as a key building block in the synthesis of peptide-based drugs, enabling the creation of complex molecules for drug development. chemimpex.comchemimpex.com The Boc (tert-butyloxycarbonyl) group is a well-established protecting group for the α-amino function of the amino acid. chemimpex.comchemimpex.com This protection is essential during peptide synthesis, as it prevents unwanted side reactions and allows for the sequential addition of amino acids to build a specific peptide chain. While the Fmoc (fluorenylmethyloxycarbonyl) protecting group has gained popularity, the Boc group remains relevant, particularly for synthesizing peptides with base-sensitive functional groups. wiley.com The use of such derivatives provides the flexibility needed in modern drug design to create novel therapeutics.

Development of Novel Therapeutic Agents for Specific Biological Pathways

The unique structure of this compound facilitates the design of peptide-based drugs that can target specific biological pathways with high precision. chemimpex.comchemimpex.com By incorporating this UAA, researchers can explore new therapeutic agents designed to interact with specific receptors in the body, potentially enhancing the efficacy of the pharmaceutical. chemimpex.com The altered conformation and electronic properties conferred by the iodo-phenylalanine residue can lead to improved binding affinity and selectivity for a given biological target. This allows for the development of peptides that can modulate protein-protein interactions or act as potent inhibitors or activators within a specific cellular signaling cascade, opening new avenues for therapeutic intervention. nih.gov

Applications in Specific Disease Models through Peptide Drug Development

The application of peptides containing 3-iodo-L-phenylalanine extends to various disease models. In neuroscience, its unique structure allows for the study of neurotransmitter interactions, which can provide valuable insights into neurological disorders. chemimpex.com Furthermore, its use in developing antimicrobial agents is an area of active research. nih.gov By modifying peptide structures with UAAs, it is possible to enhance their antimicrobial activity and develop agents that can combat drug-resistant microorganisms.

A particularly significant application is in cancer research. The iodine atom can be replaced with a radioactive isotope, such as ¹²³I, ¹²⁴I, or ¹³¹I. This makes this compound a valuable precursor for radiolabeling, facilitating the development of imaging agents for diagnostic techniques like Positron Emission Tomography (PET) scans, which are essential in oncology. chemimpex.com

Research AreaApplication of this compound IncorporationPotential Impact
Oncology Precursor for radiolabeled peptides for PET imaging. chemimpex.comEnhanced cancer diagnostics and targeted therapy. chemimpex.com
Neuroscience Synthesis of peptides to study neurotransmitter systems. chemimpex.comchemimpex.comInsights into neurological disorders and potential treatments. chemimpex.com
Infectious Diseases Development of novel antimicrobial peptides. nih.govAddressing the threat of drug-resistant microorganisms.

Bioconjugation Strategies Utilizing this compound

Bioconjugation, the process of linking biomolecules to other molecules like drugs or imaging agents, is a critical technique in modern therapeutics and diagnostics. chemimpex.comchemimpex.com this compound is a valuable tool in this context, primarily through strategies that leverage its aryl iodide group. nih.gov

One major strategy is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This reaction allows the aryl iodide side chain of the incorporated amino acid to be coupled with a variety of boronic acids. This enables the attachment of a wide range of functional molecules, including fluorescent probes, cytotoxic agents, or moieties that improve pharmacokinetic properties. This chemical handle provides a powerful and versatile method for post-synthetic modification of peptides. nih.gov

Another key bioconjugation application is for imaging. As mentioned, the stable iodine atom can be substituted with a radioactive isotope. This process of radiolabeling is a form of bioconjugation that tags the peptide for visualization within a biological system, crucial for developing targeted diagnostic agents. chemimpex.com While other UAAs have been developed with bioorthogonal handles like alkynes or azides for "click chemistry", the aryl iodide of this compound offers a distinct and synthetically valuable route for conjugation through transition metal catalysis. nih.govumich.edu

Attachment of Biomolecules to Therapeutic and Imaging Agents for Targeted Delivery

The presence of an iodine atom on the phenyl ring of this compound makes it an ideal building block for bioconjugation, the process of linking different molecules to create a single hybrid construct. chemimpex.comchemimpex.com This capability is extensively used to attach peptides to therapeutic drugs or imaging agents, a critical strategy in the development of targeted therapies and diagnostics. chemimpex.comchemimpex.com The iodinated aryl group is a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which form stable carbon-carbon bonds. evitachem.comnih.govmdpi.com This allows for the covalent attachment of a wide array of functional molecules to a peptide sequence containing 3-iodo-L-phenylalanine.

In the realm of medical imaging, the iodine atom itself can serve as a heavy atom for techniques like X-ray crystallography or can be replaced with a radioactive isotope. nih.gov The incorporation of iodine facilitates the development of imaging agents, such as those used in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). chemimpex.comevitachem.com For instance, derivatives like 3-[(123)I]Iodo-α-methyl-L-tyrosine (IMT) are used as SPECT tracers to study amino acid transport, particularly in brain tumors. evitachem.com This approach enables the visualization and characterization of diseased tissues, such as gliomas, by monitoring the accumulation of the radiolabeled amino acid. researchgate.net

Table 1: Applications of Iodinated Phenylalanine in Biomolecule Attachment

Application Area Attached Molecule Type Key Chemical Reaction Purpose
Targeted Therapy Cytotoxic Drugs, Biologics Suzuki-Miyaura Coupling To deliver a therapeutic payload specifically to target cells (e.g., cancer cells). nih.gov
Diagnostic Imaging (PET/SPECT) Radioactive Isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I) Radioiodination To create radiolabeled tracers that accumulate in specific tissues for imaging. chemimpex.comevitachem.comresearchgate.net
Fluorescent Probes Fluorescent Dyes Suzuki-Miyaura Coupling To create fluorescently tagged proteins for studying protein interactions and dynamics. nih.gov
Pharmacokinetic Modification Polyethylene (B3416737) Glycol (PEG) Suzuki-Miyaura Coupling To attach PEG chains (PEGylation) to improve the half-life and stability of peptide drugs. nih.gov

Creation of Targeted Drug Delivery Systems

Building upon its utility in bioconjugation, this compound is instrumental in the design of sophisticated targeted drug delivery systems. chemimpex.comchemimpex.com The fundamental principle involves incorporating this unnatural amino acid into a peptide that is engineered to selectively bind to receptors overexpressed on the surface of target cells, such as cancer cells. chemimpex.comnih.gov The iodine atom then acts as a strategic attachment point for a potent therapeutic agent.

This methodology leads to the creation of peptide-drug conjugates (PDCs), where the peptide component serves as a homing device, guiding the attached drug to its site of action. maynoothuniversity.ie This targeted approach enhances the concentration of the drug at the disease site while minimizing its exposure to healthy tissues, thereby increasing therapeutic efficacy and potentially reducing side effects. The versatility of the iodine handle allows for its reaction with a variety of drug molecules through robust chemical linkages. mdpi.comnih.gov Research in this area focuses on developing linkers that are stable in circulation but can release the active drug under specific conditions within the target cell, such as in the acidic environment of lysosomes. maynoothuniversity.ie The use of amino acid derivatives in these systems can improve a drug's bioavailability and its ability to cross biological membranes.

Contribution to Protein Engineering and Functional Modulation

This compound and similar unnatural amino acids (UAAs) are transformative tools in protein engineering. chemimpex.commedchemexpress.com By enabling the introduction of novel chemical functionalities into the protein backbone, these compounds allow scientists to precisely control and modify protein structure and function. The ability to substitute a natural amino acid with a UAA at a specific position has become a powerful molecular strategy for imparting proteins with altered physicochemical and biological properties, leading to the development of novel biocatalysts and therapeutics. nih.govrsc.org

Site-Specific Amino Acid Incorporation for Protein Modification

The precise placement of an unnatural amino acid like 3-iodo-L-phenylalanine into a protein is achieved through a technique known as genetic code expansion. nih.govresearchgate.net This method repurposes a specific codon, typically the amber stop codon (UAG), to encode the UAA. nih.govresearchgate.net The process requires two key components that are engineered to be orthogonal, meaning they function independently of the host cell's native machinery: an amber suppressor transfer RNA (tRNA) and a corresponding aminoacyl-tRNA synthetase (aaRS). asm.orgnih.gov

An aaRS is evolved or designed to specifically recognize the desired UAA (e.g., 3-iodo-L-phenylalanine) and attach it to the engineered suppressor tRNA. nih.gov When a gene containing a UAG codon at a specific site is expressed in a cell containing this orthogonal pair and supplemented with the UAA, the suppressor tRNA delivers the UAA to the ribosome, which then incorporates it into the growing polypeptide chain. researchgate.netasm.org This powerful technique has been successfully used to incorporate p-iodo-L-phenylalanine into proteins like T4 lysozyme, demonstrating that the heavy iodine atom can be introduced into a protein's hydrophobic core without significantly disturbing its structure. nih.gov This site-specific incorporation allows for precise protein modification for structural studies and functional analysis. nih.govresearchgate.net

Creation of Novel Proteins with Enhanced Attributes for Therapeutic Applications

The ability to site-specifically incorporate 3-iodo-L-phenylalanine opens the door to creating novel proteins with enhanced or entirely new functions for therapeutic use. chemimpex.comrsc.org The incorporated iodinated residue serves as a versatile chemical handle for post-translational modifications, allowing for the attachment of various molecules that can augment the protein's natural properties. nih.gov

A prime example is the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions on proteins containing iodophenylalanine. nih.govnih.gov This chemistry allows for the site-specific attachment of molecules like polyethylene glycol (PEG), a process known as PEGylation, which can increase a therapeutic protein's stability and circulation half-life. nih.gov Similarly, fluorescent dyes can be attached to create protein-based biosensors, or other bioactive moieties can be linked to create multifunctional therapeutic agents. nih.gov By combining genetic code expansion with subsequent chemical modifications, researchers can engineer proteins with precisely tailored attributes, such as improved pharmacokinetics, novel binding capabilities, or unique catalytic activities, greatly expanding the potential of protein-based therapeutics. chemimpex.comrsc.org

Table 2: Engineered Proteins via Site-Specific Incorporation of Iodinated Phenylalanine

Protein Modification Incorporated Amino Acid Post-Translational Reaction Resulting Enhanced Attribute
PEGylation p-iodo-L-phenylalanine Suzuki-Miyaura Coupling Increased serum half-life, improved stability, reduced immunogenicity. nih.gov
Fluorescent Labeling p-iodo-L-phenylalanine Suzuki-Miyaura Coupling Creation of fluorescent biosensors for in-vitro and in-vivo imaging. nih.govnih.gov
Structural Biology p-iodo-L-phenylalanine None (used directly) Facilitates protein structure determination via X-ray crystallography (single-wavelength anomalous dispersion). nih.gov
Peptide-Drug Conjugation 3-iodo-L-phenylalanine Cross-Coupling Reactions Creation of targeted therapeutics with cell-specific delivery of a cytotoxic payload. rsc.org

Utility of Boc 3 Iodo L Phenylalanine in Advanced Radiochemistry and Molecular Imaging Research

Development of Radiotracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT)

The unique properties of Boc-3-iodo-L-phenylalanine make it a valuable precursor in the development of radiotracers for both PET and SPECT imaging. chemimpex.com These imaging techniques are vital in oncology for detecting and monitoring cancerous tumors. frontiersin.orgsnmjournals.org

Precursors for Iodine-123, Iodine-124, and Iodine-131 (B157037) Labeling

This compound serves as a precursor for the synthesis of radiolabeled phenylalanine analogues using various iodine isotopes. The selection of the iodine isotope depends on the desired imaging modality or therapeutic application.

Iodine-123 (¹²³I): This isotope is used for SPECT imaging. researchgate.net For instance, p-[¹²³I]iodo-L-phenylalanine (IPA) has been investigated for its potential in detecting pancreatic cancer and imaging gliomas. researchgate.netiaea.org

Iodine-124 (¹²⁴I): As a positron emitter, ¹²⁴I is suitable for PET imaging. nih.gov The development of [¹²⁴I]IPA offers a long-lived radiotracer for imaging and quantifying radiotracer uptake in gliomas. researchgate.net

Iodine-131 (¹³¹I): This isotope is a beta emitter, making it suitable for targeted radionuclide therapy. cancer.gov p-[¹³¹I]iodo-L-phenylalanine (¹³¹I-IPA) has shown potential as an antineoplastic agent, particularly for malignant gliomas. cancer.govsnmjournals.org

The synthesis of these radiolabeled compounds from precursors like this compound often involves methods like the Cu¹⁺-assisted nucleophilic halogen exchange, which allows for convenient "kit" preparation. nih.gov

Research into Tumor Diagnostics and Imaging Agents using Radiolabeled Phenylalanine Analogues

Radiolabeled amino acids, including derivatives of phenylalanine, are effective tracers for tumor imaging because cancer cells often exhibit increased amino acid metabolism compared to normal cells. frontiersin.orgsnmjournals.org This increased uptake is largely mediated by specific amino acid transporters that are overexpressed on the surface of tumor cells. frontiersin.orgnih.gov

Several radiolabeled phenylalanine analogues have been developed and investigated for their diagnostic potential:

[¹²³I]IPA and [¹²⁴I]IPA: These have been studied for their ability to accumulate in gliomas, allowing for their visualization with SPECT and PET, respectively. researchgate.netsnmjournals.org

2-[¹²³I/¹²⁵I]-iodo-L-phenylalanine: This tracer has shown promise in animal models for the diagnosis of rhabdomyosarcoma. snmjournals.org

4-borono-2-[¹⁸F]fluoro-L-phenylalanine ([¹⁸F]FBPA): This fluorinated phenylalanine analogue is used in conjunction with boron neutron capture therapy (BNCT) to predict the concentration of boron-containing drugs in tumors. frontiersin.orgnih.gov

2-[¹⁸F]fluoro-α-methyl-L-phenylalanine ([¹⁸F]FAMP): This tracer has demonstrated high tumor uptake and favorable clearance properties in preclinical studies. thno.org

These examples highlight the ongoing research into developing more specific and effective tumor imaging agents based on the phenylalanine scaffold.

Investigations into Biodistribution and Cellular Uptake Mechanisms of Labeled Analogues

Understanding how radiolabeled phenylalanine analogues are distributed throughout the body and taken up by cells is crucial for optimizing their use as imaging agents and therapeutics. iaea.orgresearchgate.net

Studies of Amino Acid Transporter Systems (e.g., LAT1, ASC) in Cancer Cells

The accumulation of radiolabeled phenylalanine derivatives in tumors is primarily driven by the overexpression of certain amino acid transporter systems on cancer cells. frontiersin.orgnih.gov

L-type Amino Acid Transporter 1 (LAT1): This transporter is a key player in the uptake of large neutral amino acids like phenylalanine. nih.gov It is highly expressed in many types of cancer cells and its expression levels often correlate with the uptake of radiolabeled amino acids. nih.gov Inhibition studies using specific LAT1 inhibitors have confirmed its role in the uptake of various phenylalanine-based radiotracers. nih.govresearchgate.net

Alanine, Serine, Cysteine-preferring (ASC) Transporter System: This system also contributes to the cellular uptake of some amino acid analogues. iaea.org Studies with p-[¹²³I]iodo-L-phenylalanine (IPA) in pancreatic cancer cells have shown that its uptake is mediated by both the L-system and the ASC-system transporters. iaea.org

The following table summarizes the key amino acid transporter systems involved in the uptake of phenylalanine analogues in cancer cells.

Transporter SystemKey CharacteristicsRole in Cancer
LAT1 (L-type Amino Acid Transporter 1) Sodium-independent; transports large neutral amino acids (e.g., phenylalanine, leucine).Highly overexpressed in a wide range of cancers, contributing to increased amino acid uptake for tumor growth and proliferation. nih.gov
ASC (Alanine, Serine, Cysteine-preferring) System Sodium-dependent; transports small neutral amino acids.Also involved in the uptake of certain amino acid analogues in some cancer types. iaea.org

Comparative Studies of Radiolabeled Phenylalanine Derivatives in Biological Systems

Researchers frequently conduct comparative studies to evaluate the performance of different radiolabeled phenylalanine derivatives. These studies assess factors like tumor uptake, clearance from non-target tissues, and in vivo stability. researchgate.netresearchgate.net

For example, a study comparing 2-(77)Br-bromo-α-methyl-l-phenylalanine and 4-(77)Br-bromo-α-methyl-l-phenylalanine found that the 2-bromo isomer exhibited more rapid blood clearance and lower kidney accumulation. nih.gov Another study compared p-[¹²³I]-iodo-L-phenylalanine (IPA) with L-3-[¹²³I]-iodo-α-methyl-tyrosine (IMT) for glioma imaging and found that while IMT showed higher tumor-to-brain ratios, IPA exhibited prolonged retention in the tumors. researchgate.net

These comparative analyses are essential for identifying the most promising candidates for further clinical development.

Therapeutic Applications of Radiolabeled this compound Derivatives in Oncology Research

The ability of radiolabeled phenylalanine derivatives to specifically target and accumulate in tumor cells opens up possibilities for their use in targeted radionuclide therapy. frontiersin.orgsnmjournals.org By labeling the phenylalanine molecule with a therapeutic radioisotope, a cytotoxic dose of radiation can be delivered directly to the cancer cells, minimizing damage to surrounding healthy tissues. snmjournals.org

One notable example is p-¹³¹I-iodo-l-phenylalanine (¹³¹I-IPA). snmjournals.org The iodine-131 isotope emits beta particles, which are effective at killing cells. cancer.gov Studies have shown that ¹³¹I-IPA can be tumoricidal to glioma cells and improve survival in animal models of cerebral gliomas. snmjournals.org Furthermore, combining ¹³¹I-IPA with external beam radiotherapy has demonstrated a synergistic effect, significantly prolonging survival in animal models of glioma. snmjournals.org This suggests that such combination therapies could be a promising approach for treating malignant brain tumors. snmjournals.org

The development of these therapeutic agents relies on the foundational chemistry of precursors like this compound, which enables the synthesis of the targeted radiopharmaceuticals. chemimpex.com

Radionuclide Therapy in Experimental Glioma Models

The application of radiolabeled phenylalanine analogues, particularly in the form of p-[131I]iodo-L-phenylalanine (131I-IPA), has demonstrated significant potential in the treatment of experimental glioma models. snmjournals.orgnih.gov Gliomas, a type of brain tumor, exhibit an increased uptake of amino acids to support their rapid proliferation. jbr-pub.org.cn This characteristic is exploited by using radiolabeled amino acids to selectively deliver radiation to tumor cells.

Research has shown that 131I-IPA, derived from its Boc-protected precursor, can cross the blood-brain barrier and accumulate in glioma cells, likely through the overexpressed L-type amino acid transporter 1 (LAT1). snmjournals.orgsnmjournals.org This targeted delivery of the β-emitting radionuclide 131I results in antiproliferative and tumoricidal effects on glioma cells. snmjournals.orgnih.gov Studies using various rat glioma models, including F98, C6, and human glioblastoma xenografts (Tx3868 and A1207), have confirmed the therapeutic efficacy of systemic radionuclide therapy with 131I-IPA. snmjournals.orgnih.govsnmjournals.org In some models, monotherapy with 131I-IPA led to a significant increase in survival rates. For instance, in RNU rats with Tx3868 and A1207 glioblastoma xenografts, a subset of animals treated with 131I-IPA alone were long-term survivors. nih.govsnmjournals.org

Combined Modality Treatment Approaches (e.g., with External Beam Radiation Therapy)

The therapeutic impact of 131I-IPA is further enhanced when used in combination with external beam radiation therapy (EBRT). snmjournals.orgnih.gov This combined modality approach has been shown to be highly effective in experimental glioma models, leading to prolonged median survival and improved local tumor control compared to either treatment alone. snmjournals.orgnih.govsnmjournals.org

In a study involving F98 glioma-bearing Fischer rats and human glioblastoma xenografts in RNU rats, the combination of 131I-IPA and EBRT significantly prolonged median survival. nih.gov The combined treatment enhanced the therapeutic efficacy of radiotherapy by a factor of 1.3–4.0. snmjournals.org For example, on day 120 post-treatment, survival rates for rats receiving the combined therapy were between 55% and 75%, a significant improvement compared to monotherapy with either 131I-IPA (45% in RNU rats) or 8 Gy of photon radiotherapy (18%–25% in RNU rats and 0% in Fischer rats). snmjournals.orgnih.gov These findings suggest a synergistic or additive effect between the targeted radionuclide therapy and external beam radiation, offering a promising strategy for glioma treatment. snmjournals.orgsnmjournals.org

Table 1: Survival Rates in Experimental Glioma Models with Different Treatment Modalities

Glioma ModelTreatmentSurvival Rate at Day 120
RNU rats (Tx3868 & A1207 xenografts)Monotherapy with 131I-IPA45% snmjournals.orgnih.gov
RNU rats (Tx3868 & A1207 xenografts)8 Gy Photon Radiotherapy18%-25% snmjournals.orgnih.gov
Fischer rats (F98 glioma)8 Gy Photon Radiotherapy0% snmjournals.orgnih.gov
All animal modelsCombined 131I-IPA and Radiotherapy55%-75% snmjournals.orgnih.gov

Neuroscientific Research Applications of Radiolabeled Phenylalanine Analogues

Radiolabeled phenylalanine analogues, synthesized from precursors like this compound, are valuable tools in neuroscientific research, particularly for studying neurotransmitter systems and neurological disorders through advanced imaging techniques. chemimpex.com

Phenylalanine is a precursor to several key monoamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.org Radiolabeled versions of phenylalanine and its analogues can, therefore, be used to trace the pathways of these neurotransmitters and investigate their interactions within the brain. For example, studies have utilized radiolabeled cocaine analogues in conjunction with mutations of phenylalanine residues in the dopamine transporter (DAT) to understand the molecular interactions involved in dopamine uptake. nih.gov This research helps to elucidate the specific roles of certain phenylalanine residues in the recognition of both dopamine and cocaine by the transporter. nih.gov

Furthermore, research has explored how elevated levels of phenylalanine, as seen in conditions like phenylketonuria, can impact neurotransmitter systems. wikipedia.orgbiorxiv.org High concentrations of L-phenylalanine can inhibit neurotransmitter release at glutamatergic synapses. wikipedia.org By using radiolabeled tracers, researchers can model and better understand the complex relationships between amino acid concentrations and monoamine neurotransmitter levels in the brain. biorxiv.org

Radiolabeled phenylalanine analogues are instrumental in the imaging of various neurological disorders, most notably brain tumors. jbr-pub.org.cnfrontiersin.org The increased amino acid metabolism in tumor cells allows for their visualization with high sensitivity using techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). snmjournals.orgjbr-pub.org.cn

Tracers such as p-[123I]iodo-L-phenylalanine (123I-IPA) and 18F-fluoro-L-phenylalanine (18F-FDOPA) have been used to detect and delineate brain tumors, including low- and high-grade gliomas. snmjournals.orgfrontiersin.org These imaging agents can cross the intact blood-brain barrier and accumulate in tumor tissue, providing a clear distinction from healthy brain parenchyma. snmjournals.orgjbr-pub.org.cn PET imaging with these analogues offers functional information about the tumor, which can be more sensitive than conventional imaging modalities like MRI in certain contexts, such as differentiating tumor recurrence from treatment-related changes. jbr-pub.org.cnfrontiersin.org

The development of new phenylalanine analogues, such as α-[18F]fluoromethyl phenylalanine, continues to advance the field by offering tracers that can be produced with high radiochemical yield and show good tumor uptake and visualization. nih.gov These imaging studies not only aid in diagnosis and treatment planning but also provide valuable insights into the underlying biology of neurological disorders.

Advanced Research Applications and Methodological Considerations

Genetic Code Expansion and Unnatural Amino Acid Mutagenesis Utilizing Boc-3-iodo-L-phenylalanine

Genetic code expansion is a powerful technique that allows for the site-specific incorporation of unnatural amino acids (UAAs) into proteins, thereby introducing novel chemical functionalities. nih.govwhiterose.ac.uk Iodinated phenylalanine derivatives are particularly useful UAAs for this purpose. The Boc-protected form, this compound, is a key precursor for these studies. chemimpex.com

The general methodology involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, typically a stop codon like amber (UAG) or opal (UGA), and inserts the UAA at the corresponding site in the polypeptide chain. nih.govresearchgate.net For incorporation, the Boc protecting group is typically removed, and the resulting 3-iodo-L-phenylalanine is charged onto the orthogonal tRNA.

The incorporation of 3-iodo-L-phenylalanine into a protein structure offers several advantages:

Heavy Atom Phasing: The iodine atom can be used for X-ray crystallography to solve the phase problem.

Cross-linking: The carbon-iodine bond can participate in palladium-catalyzed cross-coupling reactions, allowing for the site-specific labeling of proteins with fluorescent probes, biotin, or other moieties.

Spectroscopic Probes: The iodine atom can serve as a spectroscopic probe to study the local protein environment.

Research has successfully demonstrated the incorporation of the related isomer, 4-iodo-L-phenylalanine, into proteins like the Ras protein using an E. coli cell-free translation system, highlighting the feasibility and utility of this approach. nih.gov This methodology allows for the creation of novel proteins with enhanced or altered properties for therapeutic and research applications. chemimpex.com

Role in the Synthesis of Borono-L-phenylalanine Derivatives for Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a targeted radiation cancer therapy that relies on the selective accumulation of a boron-10 (¹⁰B) containing agent within tumor cells. nih.govsemanticscholar.org When irradiated with low-energy thermal neutrons, the ¹⁰B atoms undergo a nuclear reaction, releasing high-energy alpha particles and lithium-7 nuclei that destroy the cancer cells from within. nih.gov

The most commonly used agent for BNCT is 4-borono-L-phenylalanine (BPA). nih.gov However, research into isomers with improved properties, such as better water solubility, is ongoing. nih.gov 3-borono-L-phenylalanine (3-BPA) has emerged as a promising alternative, exhibiting over 100 times higher water solubility than 4-BPA, which could reduce the need for solubilizing sugars that may cause adverse effects. nih.gov

This compound is a critical starting material for the synthesis of 3-BPA. The synthetic strategy typically involves a palladium-catalyzed cross-coupling reaction. In a process analogous to the synthesis of 4-BPA from Boc-4-iodo-L-phenylalanine, the iodine atom on the this compound molecule is replaced with a boronic ester group (e.g., from bis(pinacolato)diboron). nih.govresearchgate.netoup.com The final step involves the acidic deprotection of both the Boc group and the boronic ester to yield the final 3-borono-L-phenylalanine product. nih.gov The use of the Boc protecting group is essential to prevent unwanted side reactions at the amino group during the borylation step. nih.gov

Computational Chemistry and Modeling Studies of this compound and its Derivatives

Molecular Dynamics Simulations in Biological Systems

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.govbyu.edu For peptides containing unnatural amino acids, MD simulations can provide insights into how the modified residue affects the peptide's conformational flexibility, folding, and interaction with other molecules like proteins or membranes. nih.govresearchgate.netrsc.org

While specific MD studies on this compound are not extensively documented, the principles are well-established from simulations of other modified peptides. nih.govrsc.org Such simulations for a peptide containing 3-iodo-L-phenylalanine would typically involve:

Parameterization: Developing force field parameters for the unnatural amino acid that accurately describe its bonding, angles, and electrostatic interactions. byu.edu

System Setup: Placing the peptide in a simulated biological environment, such as a water box or a lipid bilayer.

Simulation: Running the simulation to observe the peptide's dynamic behavior, such as secondary structure formation (e.g., helices, sheets), folding pathways, and binding modes to target proteins. nih.govrsc.org

These studies can predict how the bulky, hydrophobic iodine atom at the meta position influences peptide structure and stability, which is crucial for designing peptides with specific therapeutic or diagnostic functions. byu.edu

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications. This compound is a valuable building block for generating libraries of peptide derivatives for SAR studies. mdpi.comresearchgate.net

The introduction of an iodine atom onto the phenylalanine ring significantly alters its properties, providing a key data point in SAR analyses:

Steric and Electronic Effects: The size and electronegativity of the iodine atom can probe the steric and electronic requirements of a receptor's binding pocket. Recent studies on L-type amino acid transporter 1 (LAT1) have shown that halogen groups at the meta (position 3) of phenylalanine derivatives increase affinity, with the effect correlating with the size of the halogen (F < Cl < Br < I). nih.gov

Hydrophobicity: The iodine atom increases the lipophilicity of the amino acid side chain, which can influence membrane permeability and protein-protein interactions.

Halogen Bonding: The iodine can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich atoms in a binding site, which can significantly enhance binding affinity. nih.gov

By synthesizing a series of peptides where 3-iodo-L-phenylalanine is incorporated, and comparing their biological activity to peptides containing other halogenated or non-halogenated phenylalanines, researchers can build a detailed SAR model to guide the design of more potent and selective therapeutic agents. nih.govnih.gov

Spectroscopic and Chromatographic Methods for Research-Grade Characterization of this compound Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation and purity assessment of synthetic compounds like this compound and its derivatives. nih.govacs.org ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to show several characteristic signals. By comparing the known spectra of the parent compound, N-Boc-L-phenylalanine, and the related isomer, N-Boc-4-iodo-L-phenylalanine, the key resonances can be predicted. orgsyn.orgchemicalbook.com

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
Boc Group (-C(CH₃)₃)~1.3-1.4Singlet (s)Integrates to 9 protons. A highly characteristic signal for the Boc protecting group. orgsyn.org
β-protons (-CH₂-)~2.8-3.2Multiplet (m) or Doublet of doublets (dd)Two diastereotopic protons adjacent to the phenyl ring. orgsyn.orgchemicalbook.com
α-proton (-CH-)~4.3-4.4Multiplet (m) or Doublet of doublets (dd)The proton on the chiral alpha-carbon. orgsyn.org
Aromatic Protons~7.0-7.8Complex multipletThe substitution pattern with iodine at the meta-position will create a complex splitting pattern for the remaining 4 aromatic protons, distinct from the singlet seen in unsubstituted phenylalanine or the two doublets seen in the 4-iodo isomer. orgsyn.orgchemicalbook.comchemicalbook.com

This interactive table summarizes the predicted ¹H NMR spectral data for this compound based on analogous compounds.

The precise chemical shifts and coupling constants of the aromatic protons are particularly diagnostic for confirming the 3-iodo substitution pattern. Furthermore, ¹³C NMR and 2D NMR techniques like COSY and HSQC can be used for unambiguous assignment of all signals and complete structural elucidation. acs.org

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a critical analytical technique for the confirmation of the molecular weight and structural integrity of this compound. This method provides precise mass-to-charge ratio (m/z) data, which is essential for verifying the identity of the synthesized compound. In typical analyses, soft ionization techniques such as electrospray ionization (ESI) are employed to minimize fragmentation and preserve the molecular ion.

The expected molecular weight of this compound (C14H18INO4) is approximately 391.2 g/mol . In positive ion mode ESI-MS, the compound is expected to be observed as the protonated molecule [M+H]+ at an m/z of approximately 392.2. Adducts with other cations, such as sodium [M+Na]+ or potassium [M+K]+, may also be detected.

A common characteristic in the mass spectra of Boc-protected amino acids is the facile loss of the tert-butoxycarbonyl (Boc) group under certain conditions, which can be observed as a neutral loss of 100 Da (C5H8O2). This fragmentation can be induced in the ion source or during tandem mass spectrometry (MS/MS) experiments. The fragmentation of the Boc group itself can lead to characteristic ions, such as the tert-butyl cation at m/z 57. While in-source fragmentation can sometimes be an issue, it can also serve as a diagnostic tool to confirm the presence of the Boc protecting group. For definitive structural confirmation, high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition.

Table 1: Expected Mass Spectrometry Data for this compound

Ion Species Expected m/z Description
[M+H]+ ~392.2 Protonated molecule
[M+Na]+ ~414.2 Sodium adduct
[M-Boc+H]+ ~292.2 Loss of the Boc group

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis of purity and the preparative purification of this compound. Due to the compound's aromatic and hydrophobic nature, reversed-phase HPLC (RP-HPLC) is the most common mode of separation.

For analytical purposes, a standard C18 column is typically employed. The mobile phase usually consists of a mixture of an aqueous component (often water with an acid modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to ensure the efficient elution of the compound and any impurities. Detection is commonly performed using a UV detector, typically at a wavelength where the phenyl ring exhibits strong absorbance (around 254 nm). The purity of this compound is determined by the relative area of its peak in the chromatogram. Commercial suppliers often report purities of ≥98% as determined by HPLC.

Preparative HPLC is utilized to purify the compound on a larger scale, for example, after its synthesis. This technique employs larger columns with the same stationary phase as the analytical method. The mobile phase composition and gradient are optimized to maximize the separation between the desired product and any byproducts or unreacted starting materials. Fractions are collected as they elute from the column, and those containing the pure compound are combined and the solvent is removed, yielding the purified this compound.

Table 2: Typical HPLC Parameters for the Analysis of this compound

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Radio-HPLC for Radiochemical Purity and Yield Determination

In the context of radiolabeled compounds for imaging or therapeutic applications, this compound can be synthesized with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I). Radio-HPLC is the gold standard for determining the radiochemical purity and yield of the resulting radiolabeled product.

The radio-HPLC system is similar to a conventional HPLC setup but includes a radioactivity detector in series with the standard UV detector. This allows for the simultaneous monitoring of both the mass trace (from the UV detector) and the radioactivity trace. The retention time of the radioactive peak should correspond to the retention time of the non-radioactive ("cold") standard of this compound.

The radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the desired radiolabeled compound. This is a critical quality control parameter to ensure that the radioactivity is associated with the correct molecule and not with radioactive impurities. The radiochemical yield is determined by comparing the total radioactivity of the purified product to the initial amount of radioactivity used in the labeling reaction. High radiochemical purity and yield are essential for the successful application of the radiolabeled compound in research and clinical settings.

Table 3: Key Data Obtained from Radio-HPLC Analysis

Parameter Description Importance
Retention Time The time at which the radiolabeled compound elutes from the column. Should match the non-radioactive standard for identity confirmation.
Radiochemical Purity The percentage of radioactivity associated with the desired compound. Ensures that the biological activity is due to the intended radiotracer.
Radiochemical Yield The efficiency of the radiolabeling reaction. Important for the feasibility and cost-effectiveness of production.

Table 4: List of Compounds Mentioned

Compound Name
This compound
Trifluoroacetic acid
Acetonitrile

Q & A

Basic Research Questions

Q. How can Boc-3-iodo-L-phenylalanine be incorporated into solid-phase peptide synthesis (SPPS) while maintaining amino group protection?

  • Methodological Answer : During SPPS, the Boc group protects the α-amino group, allowing selective deprotection using trifluoroacetic acid (TFA) while retaining side-chain functionalities. After coupling, the iodine atom at the 3-position remains inert under standard SPPS conditions. To avoid premature deprotection, ensure reaction steps involving strong bases (e.g., piperidine) are excluded. Post-synthesis, characterize intermediates via LC-MS or MALDI-TOF to confirm retention of iodine and Boc groups .

Q. What analytical techniques are critical for characterizing the physicochemical properties of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight shifts caused by the iodine atom (e.g., +126 Da for ^127I). Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^13C, can resolve electronic perturbations from iodine’s inductive effects. Differential scanning calorimetry (DSC) or X-ray crystallography may assess crystallinity, which impacts solubility and reactivity in peptide coupling .

Q. How does the iodine atom influence peptide stability in structural studies?

  • Methodological Answer : The iodine atom introduces steric bulk and enhances hydrophobic interactions, which can stabilize peptide tertiary structures. To evaluate this, perform circular dichroism (CD) spectroscopy under varying pH/temperature conditions and compare with non-iodinated analogs. Molecular dynamics simulations can further model iodine’s impact on folding kinetics .

Advanced Research Questions

Q. How can researchers optimize radiolabeling efficiency using this compound in tracking studies?

  • Methodological Answer : Replace the stable iodine atom with radioisotopes (e.g., ^125I for gamma imaging or ^124I for PET). Optimize isotopic exchange reactions using chloramine-T or Iodogen at pH 7–7. Purify labeled peptides via reverse-phase HPLC and validate radiochemical purity (>95%) using radio-TLC. For in vivo tracking, calibrate detection thresholds to account for iodine’s decay kinetics .

Q. What strategies mitigate cross-reactivity when using this compound in molecularly imprinted polymers (MIPs)?

  • Methodological Answer : Pre-screen MIPs via batch rebinding assays with this compound and its enantiomer. Use Scatchard analysis to quantify heterogeneity in binding sites, as linear plots suggest homogeneity while curvilinear plots indicate cross-reactivity. If cross-binding occurs, modify the polymer matrix (e.g., add cross-linkers like EGDMA) or use computational modeling to refine template-monomer interactions .

Q. How should contradictory data on iodine’s electronic effects in peptide-protein interactions be resolved?

  • Methodological Answer : Perform comparative studies using halogen-substituted analogs (e.g., 3-Cl or 3-Br phenylalanine) to isolate electronic vs. steric contributions. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and density functional theory (DFT) to model charge distribution. Discrepancies may arise from solvent polarity or protein flexibility; replicate experiments under controlled buffer conditions and report confidence intervals .

Methodological Considerations

  • Reproducibility : Document Boc deprotection times, iodine isotopic purity, and HPLC gradients to ensure synthesis consistency .
  • Statistical Rigor : Apply ANOVA or t-tests to compare binding affinities or radiolabeling yields, and report p-values with effect sizes .
  • Ethical Compliance : For radiolabeled compounds, adhere to institutional safety protocols for handling and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.